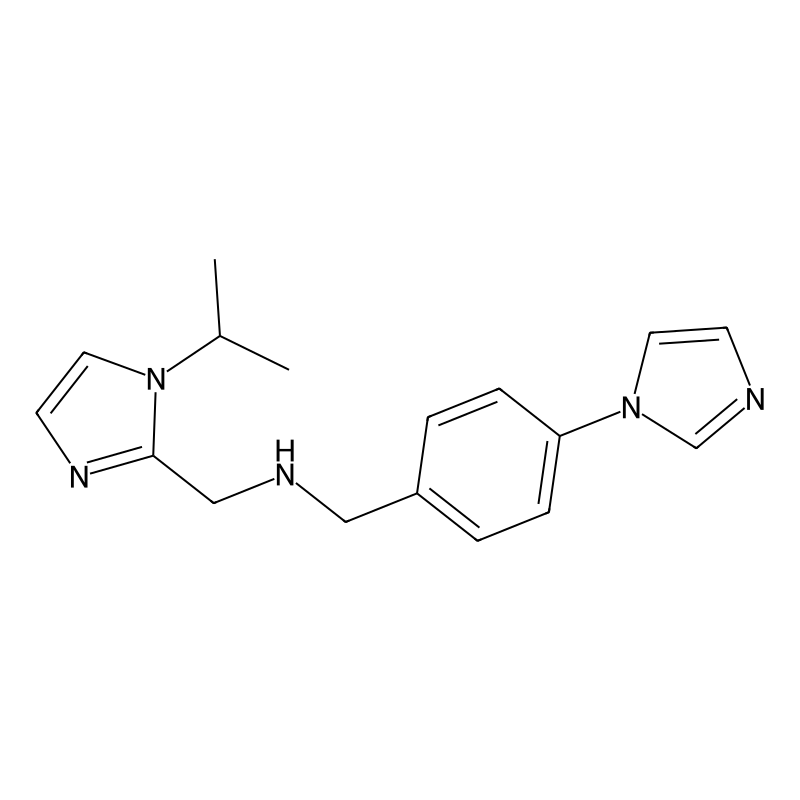

1-(4-Imidazol-1-ylphenyl)-N-[(1-propan-2-ylimidazol-2-yl)methyl]methanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-(4-Imidazol-1-ylphenyl)-N-[(1-propan-2-ylimidazol-2-yl)methyl]methanamine is a complex organic compound featuring imidazole and phenyl functional groups. Its structure includes two imidazole rings connected through a phenyl group, along with a propan-2-yl substituent. This compound is notable for its potential biological activities, particularly in medicinal chemistry, where imidazole derivatives are often explored for their pharmacological properties.

- Nucleophilic Substitution: The nitrogen atoms in the imidazole rings can act as nucleophiles, allowing for substitution reactions with electrophiles.

- Condensation Reactions: The amine group can undergo condensation with carbonyl compounds to form imines or other derivatives.

- Acylation and Alkylation: The amine group can be acylated or alkylated, modifying the compound's reactivity and biological activity.

Research indicates that compounds containing imidazole moieties exhibit a range of biological activities, including:

- Antimicrobial Properties: Many imidazole derivatives have shown effectiveness against various bacterial and fungal strains.

- Anticancer Activity: Some studies suggest that imidazole-containing compounds can inhibit cancer cell proliferation.

- Enzyme Inhibition: They may act as inhibitors for specific enzymes, contributing to their therapeutic potential.

Several synthetic routes can be employed to prepare 1-(4-Imidazol-1-ylphenyl)-N-[(1-propan-2-ylimidazol-2-yl)methyl]methanamine:

- Multi-step Synthesis:

- Start with the synthesis of 4-(1H-imidazol-1-yl)benzaldehyde.

- React it with an appropriate amine under acidic conditions to form the desired methanamine derivative.

- One-Pot Synthesis:

- Combine starting materials in a single reaction vessel with a catalyst, allowing for simultaneous formation of multiple bonds.

- Modification of Existing Compounds:

- Derive this compound from simpler imidazole or phenyl derivatives through functional group transformations.

The applications of 1-(4-Imidazol-1-ylphenyl)-N-[(1-propan-2-ylimidazol-2-yl)methyl]methanamine span several fields:

- Pharmaceutical Development: As a potential drug candidate due to its biological activities.

- Material Science: In the development of new materials that leverage the properties of imidazole derivatives.

- Biochemical Research: As a tool for studying enzyme interactions and mechanisms due to its structural complexity.

Interaction studies involving this compound typically focus on its binding affinity to various biological targets, including:

- Receptors and Enzymes: Investigating how the compound interacts with specific receptors or enzymes to elucidate its mechanism of action.

- Molecular Docking Studies: Computational approaches are used to predict how well the compound binds to target proteins, aiding in drug design.

Several compounds share structural similarities with 1-(4-Imidazol-1-ylphenyl)-N-[(1-propan-2-ylimidazol-2-yl)methyl]methanamine. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(4-Imidazol-1-yl)phenylethanamine | Contains a phenylethanamine structure | Simpler structure; less steric hindrance |

| 4-(1H-Imidazol-1-yl)benzaldehyde | Aldehyde derivative of an imidazole | Reactive carbonyl group; used in condensation reactions |

| 1H-Imidazole, 1,1'-(1,4-phenylen)bis | Bis-imidazole structure | Exhibits different reactivity due to multiple imidazole rings |

This compound's unique combination of two imidazole rings and a propan-substituted amine distinguishes it from other similar compounds, potentially enhancing its biological activity and utility in medicinal chemistry.